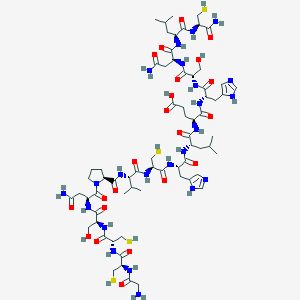

Gccshpacagnnqhic*

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

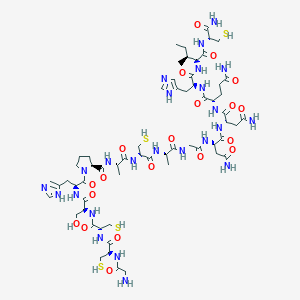

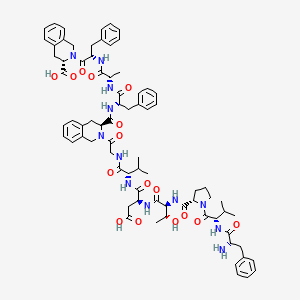

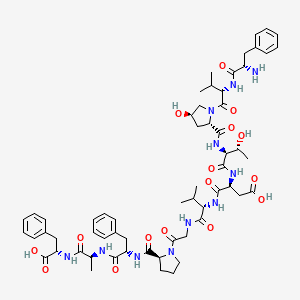

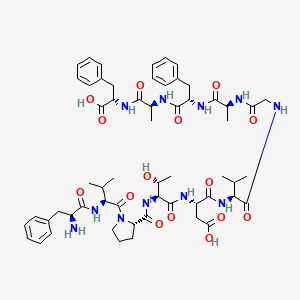

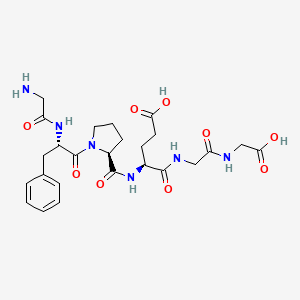

Die Verbindung GCCSHPACAGNNQHIC , auch bekannt unter ihrer chemischen Formel C61H96N24O20S4 , ist ein komplexes Peptid mit signifikantem Potenzial in verschiedenen wissenschaftlichen Bereichen . Diese Verbindung ist bekannt für ihre komplexe Struktur und spezifischen Wechselwirkungen mit biologischen Zielmolekülen, was sie zu einem interessanten Forschungsgegenstand sowohl in der Forschung als auch in industriellen Anwendungen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GCCSHPACAGNNQHIC beinhaltet mehrere Schritte, die typischerweise mit der Festphasen-Peptidsynthese (SPPS) beginnen. Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die Reaktionsbedingungen beinhalten oft die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von GCCSHPACAGNNQHIC kann die großtechnische SPPS oder die rekombinante DNA-Technologie beinhalten. In der rekombinanten DNA-Technologie wird das Gen, das für das Peptid kodiert, in ein geeignetes Expressionssystem, wie z. B. Bakterien oder Hefe, eingefügt, das dann das Peptid in großen Mengen produziert. Das Peptid wird anschließend mittels chromatographischer Verfahren gereinigt, um die gewünschte Reinheit zu erreichen.

Chemische Reaktionsanalyse

Arten von Reaktionen

GCCSHPACAGNNQHIC: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann an den Schwefelatomen im Peptid auftreten und zur Bildung von Disulfidbrücken führen.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und sie wieder in Thiolgruppen umwandeln.

Substitution: Das Peptid kann abhängig von den verwendeten Reagenzien Substitutionsreaktionen an bestimmten Aminosäureresten eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Verschiedene Reagenzien, wie z. B. Alkylhalogenide, können unter milden Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Peptide mit veränderten Disulfidbrückenmustern oder substituierten Aminosäureresten, die die biologische Aktivität des Peptids erheblich beeinflussen können.

Wissenschaftliche Forschungsanwendungen

GCCSHPACAGNNQHIC: hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Die Verbindung wird in Studien über Protein-Protein-Interaktionen und Enzyminhibition eingesetzt.

Industrie: Das Peptid kann aufgrund seiner spezifischen Bindungseigenschaften bei der Entwicklung von Biosensoren und diagnostischen Werkzeugen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von GCCSHPACAGNNQHIC beinhaltet seine Wechselwirkung mit neuronalen Acetylcholinrezeptorproteinen, insbesondere der Beta-2-Kette . Das Peptid wirkt als Inhibitor, bindet an den Rezeptor und verhindert, dass der normale Neurotransmitter ihn aktiviert. Diese Inhibition kann neuronale Signalwege modulieren, was es zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung macht.

Analyse Chemischer Reaktionen

Types of Reactions

GCCSHPACAGNNQHIC: * undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atoms present in the peptide, leading to the formation of disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: The peptide can undergo substitution reactions at specific amino acid residues, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bond patterns or substituted amino acid residues, which can significantly impact the peptide’s biological activity.

Wissenschaftliche Forschungsanwendungen

GCCSHPACAGNNQHIC: * has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

Biology: The compound is utilized in studies of protein-protein interactions and enzyme inhibition.

Industry: The peptide can be used in the development of biosensors and diagnostic tools due to its specific binding properties.

Wirkmechanismus

The mechanism of action of GCCSHPACAGNNQHIC * involves its interaction with neuronal acetylcholine receptor proteins, specifically the beta-2 chain . The peptide acts as an inhibitor, binding to the receptor and preventing the normal neurotransmitter from activating it. This inhibition can modulate neuronal signaling pathways, making it a valuable tool in neuropharmacological research.

Vergleich Mit ähnlichen Verbindungen

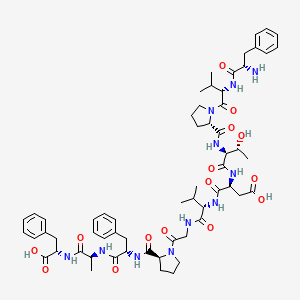

GCCSHPACAGNNQHIC: ist aufgrund seiner spezifischen Sequenz und Struktur, die seine selektiven Bindungseigenschaften verleihen, einzigartig. Zu ähnlichen Verbindungen gehören andere Peptide, die neuronale Acetylcholinrezeptoren ansprechen, wie z. B.:

Alpha-Conotoxin ViIA: Ein Peptid, das selektiv den Alpha3Beta2-Subtyp der nikotinischen Acetylcholinrezeptoren inhibiert.

Alpha-Bungarotoxin: Ein Peptid, das irreversibel an nikotinische Acetylcholinrezeptoren bindet und deren Aktivität blockiert.

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Spezifität und Bindungsaffinität, was die einzigartigen Eigenschaften von GCCSHPACAGNNQHIC * hervorhebt.

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, sich zu melden!

Eigenschaften

Molekularformel |

C61H96N24O20S4 |

|---|---|

Molekulargewicht |

1613.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C61H96N24O20S4/c1-5-26(2)47(60(104)81-37(20-106)48(66)92)84-54(98)32(11-29-16-67-24-70-29)77-51(95)31(8-9-42(63)87)76-53(97)34(14-44(65)89)78-52(96)33(13-43(64)88)74-46(91)18-69-49(93)27(3)72-56(100)39(22-108)82-50(94)28(4)73-59(103)41-7-6-10-85(41)61(105)35(12-30-17-68-25-71-30)79-55(99)36(19-86)80-58(102)40(23-109)83-57(101)38(21-107)75-45(90)15-62/h16-17,24-28,31-41,47,86,106-109H,5-15,18-23,62H2,1-4H3,(H2,63,87)(H2,64,88)(H2,65,89)(H2,66,92)(H,67,70)(H,68,71)(H,69,93)(H,72,100)(H,73,103)(H,74,91)(H,75,90)(H,76,97)(H,77,95)(H,78,96)(H,79,99)(H,80,102)(H,81,104)(H,82,94)(H,83,101)(H,84,98)/t26-,27-,28-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,47-/m0/s1 |

InChI-Schlüssel |

UCMCIMRDJCGRNT-KLMBZYLCSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CS)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-(hydroxycarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10848806.png)

![2-[(8-Methyl-3-bicyclo[3.2.1]oct-2-enyl)methylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B10848847.png)